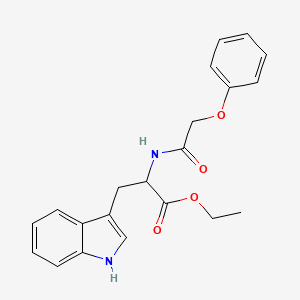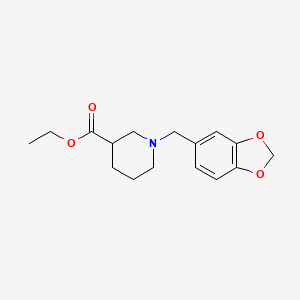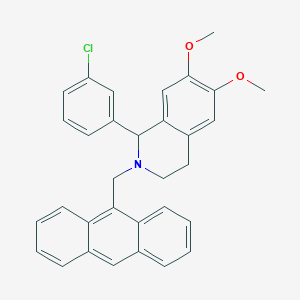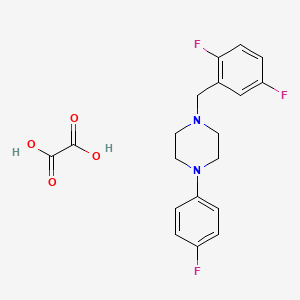
ethyl N-(phenoxyacetyl)tryptophanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(phenoxyacetyl)tryptophanate, also known as EPT or N-PAT, is a synthetic compound that has gained attention due to its potential use in scientific research. EPT is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter regulation. EPT has been studied for its potential as a tool compound in neuroscience research, particularly in the study of the serotonergic system.
作用機序
Ethyl N-(phenoxyacetyl)tryptophanate acts as an agonist at the 5-HT1A receptor, meaning that it binds to and activates this receptor. This activation leads to a downstream signaling cascade that ultimately results in the physiological effects associated with the receptor.
Biochemical and Physiological Effects:
The activation of the 5-HT1A receptor by ethyl N-(phenoxyacetyl)tryptophanate has been shown to have a wide range of physiological effects. These effects include the regulation of mood, anxiety, and pain perception. Additionally, ethyl N-(phenoxyacetyl)tryptophanate has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using ethyl N-(phenoxyacetyl)tryptophanate in lab experiments is its selectivity for the 5-HT1A receptor. This selectivity allows researchers to study the effects of this receptor specifically, without the confounding effects of other receptors. Additionally, ethyl N-(phenoxyacetyl)tryptophanate is relatively easy to synthesize and can be obtained in large quantities.
One limitation of using ethyl N-(phenoxyacetyl)tryptophanate in lab experiments is its potential for off-target effects. While ethyl N-(phenoxyacetyl)tryptophanate is selective for the 5-HT1A receptor, it may still have some off-target effects that could confound the results of experiments. Additionally, ethyl N-(phenoxyacetyl)tryptophanate may have different effects in vivo compared to in vitro, making it important to validate results in animal models.
将来の方向性
There are several potential future directions for research on ethyl N-(phenoxyacetyl)tryptophanate. One area of interest is the development of more selective agonists for the 5-HT1A receptor. Additionally, researchers may investigate the potential use of ethyl N-(phenoxyacetyl)tryptophanate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, further studies may be conducted to better understand the mechanisms underlying the effects of ethyl N-(phenoxyacetyl)tryptophanate on mood, anxiety, and pain perception.
In conclusion, ethyl N-(phenoxyacetyl)tryptophanate is a synthetic compound that has gained attention for its potential use as a tool compound in neuroscience research. ethyl N-(phenoxyacetyl)tryptophanate acts as an agonist at the 5-HT1A receptor, leading to a wide range of physiological effects. While ethyl N-(phenoxyacetyl)tryptophanate has several advantages for lab experiments, it is important to consider its potential limitations and validate results in animal models. There are several potential future directions for research on ethyl N-(phenoxyacetyl)tryptophanate, including the development of more selective agonists and investigation of its potential use in the treatment of neurodegenerative diseases.
合成法
Ethyl N-(phenoxyacetyl)tryptophanate is synthesized through a multistep process that involves the reaction of tryptophan with phenoxyacetyl chloride and triethylamine. The resulting compound is then esterified with ethanol to yield ethyl N-(phenoxyacetyl)tryptophanate. The synthesis of ethyl N-(phenoxyacetyl)tryptophanate is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
Ethyl N-(phenoxyacetyl)tryptophanate has been studied for its potential use as a tool compound in neuroscience research. Specifically, ethyl N-(phenoxyacetyl)tryptophanate has been used to selectively activate the 5-HT1A receptor, a subtype of the serotonin receptor. This receptor is involved in a wide range of physiological processes, including mood regulation, anxiety, and pain perception. By selectively activating this receptor, researchers can study its effects on these processes and gain insight into the underlying mechanisms.
特性
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-[(2-phenoxyacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-2-26-21(25)19(12-15-13-22-18-11-7-6-10-17(15)18)23-20(24)14-27-16-8-4-3-5-9-16/h3-11,13,19,22H,2,12,14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXFFMHIJWGAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(phenoxyacetyl)tryptophanate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-5-(1-pyrrolidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090678.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![ethyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5090688.png)
![5-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5090692.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![2-bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5090717.png)

![N,N-dibenzyl-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methyl-1-propanamine](/img/structure/B5090730.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)

![N~2~-(4-bromo-3-methylphenyl)-N~1~-[4-(cyanomethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090758.png)

![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5090788.png)